Definitive Bis-Solvated Dimer Crystal Structure Confirmed by X-Ray Diffraction
The LDA·THF complex (CAS 123333-84-6) has been crystallized and structurally characterized as a dimeric 1:1 LDA:THF adduct by X-ray diffraction analysis at approximately −100 °C, establishing it as a bis-solvated dimer in the solid state [1]. In contrast, generic LDA in hydrocarbon solvents (e.g., toluene) forms a temperature-dependent oligomer equilibrium whose distribution is not fixed, and LDA in neat THF was historically misassigned as undergoing monomer-dimer exchange before definitive NMR spectroscopic evidence proved the dimer is the exclusive solution species [2][3]. The availability of a crystalline, structurally verified complex provides a uniquely reproducible starting material for mechanistic studies and preparative protocols requiring known aggregation state.
| Evidence Dimension | Solid-state aggregation structure and stoichiometry |
|---|---|
| Target Compound Data | Bis-solvated dimer; 1:1 LDA:THF stoichiometry; single crystal X-ray structure solved at −100 °C [1] |
| Comparator Or Baseline | LDA in toluene: temperature-dependent oligomer equilibrium without fixed stoichiometry [2]; LDA in neat THF: exclusively dimeric (revised from earlier monomer-dimer model) [3] |
| Quantified Difference | Fixed stoichiometric 1:1 complex vs. variable oligomer distribution; crystallographically defined bond lengths/angles vs. solution-averaged NMR parameters |
| Conditions | Crystal grown from THF/hydrocarbon mixture; X-ray diffraction under dry N2 stream at ∼−100 °C [1] |
Why This Matters
Procuring a crystallographically defined complex rather than an undefined solution eliminates ambiguity in aggregation state, a critical variable governing deprotonation rate laws and transition structures.
- [1] Williard, P. G.; Salvino, J. M. Synthesis, isolation, and structure of an LDA-THF complex. J. Org. Chem. 1993, 58 (1), 1–3. doi:10.1021/jo00053a001. View Source
- [2] Galiano-Roth, A. S.; Collum, D. B. Structure and Reactivity of Lithium Diisopropylamide (LDA). The Consequences of Aggregation and Solvation During the Metalation of an N,N-Dimethylhydrazone. J. Am. Chem. Soc. 1989, 111 (17), 6772–6778. doi:10.1021/ja00199a042. View Source
- [3] Remenar, J. F.; Lucht, B. L.; Collum, D. B. Lithium Diisopropylamide Solvated by Monodentate and Bidentate Ligands: Solution Structures and Ligand Binding Constants. J. Am. Chem. Soc. 1997, 119 (24), 5567–5572. doi:10.1021/ja963328b. View Source
